![molecular formula C17H18O4 B2711521 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate CAS No. 324055-74-5](/img/structure/B2711521.png)

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

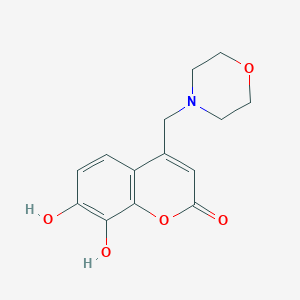

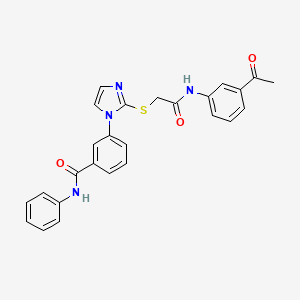

The compound “4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate” is a derivative of coumarins . Coumarins have traditionally been used as the formative basis for creating pharmacologically active compounds because of the high biological activity of the naturally occurring examples .

Synthesis Analysis

New amino-acid derivatives of coumarins based on 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4one were synthesized using the activated ester method . The starting hydroxycoumarin was prepared in high yield via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of H2SO4 .Aplicaciones Científicas De Investigación

Chemical Structure and Interactions : Research on chromene compounds, closely related to the requested compound, has revealed important details about their chemical structure and interactions. For example, studies on 3,3a-dihydrocyclopenta[b]chromen-1(2H)-ones have shown that these compounds are stabilized by various intermolecular interactions, including C-H...π and π-π interactions, as well as intramolecular hydrogen bonds (Huo, Yin, Jin, & Yang, 2005).

Synthesis Methods : Advances in synthesis methods for related compounds have been noted. For instance, α,β-Unsaturated oxime pivalates have been utilized in Rh(III)-catalyzed C-H Activation, leading to the production of important structural components in pharmaceuticals, demonstrating the compound's utility in drug synthesis (Romanov-Michailidis, Sedillo, Neely, & Rovis, 2015).

NMR Characterization : The 1H and 13C NMR characterization of 1,3,4‐oxadiazole derivatives, which include structures similar to the queried compound, have been extensively studied. These studies offer insights into the molecular structure and properties of these compounds (Kim et al., 2018).

Catalytic Applications : Research on polystyrene-supported TBD catalysts has highlighted their use in the Michael addition for synthesizing Warfarin and its analogues, showcasing the application of related chromen compounds in catalysis and synthetic chemistry (Alonzi et al., 2014).

Coupled Derivative Synthesis : Studies have also focused on the synthesis of novel chromone-pyrimidine coupled derivatives, which indicates the potential for creating diverse bioactive compounds from structures similar to the requested compound (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Mecanismo De Acción

Greater than 30 types of pharmacological activity have been identified for compounds with the coumarin nucleus . In particular, 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one derivatives include compounds with anti-allergic and anti-inflammatory activity, CNS stimulants, neuroprotectants and anticonvulsives, antidepressants, insecticides, depressants, analgesics, and antipyretics .

Propiedades

IUPAC Name |

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-17(2,3)16(19)20-10-7-8-12-11-5-4-6-13(11)15(18)21-14(12)9-10/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTGQFHRGFGWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2711444.png)

![4-amino-N-isopropyl-5-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2711446.png)

![5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2711447.png)

![1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2711449.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone;hydrochloride](/img/structure/B2711450.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)

![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)